5-(benzyloxy)-2-(hydroxymethyl)-1-(2-morpholino-2-oxoethyl)pyridin-4(1H)-one
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Description
5-(benzyloxy)-2-(hydroxymethyl)-1-(2-morpholino-2-oxoethyl)pyridin-4(1H)-one is a useful research compound. Its molecular formula is C19H22N2O5 and its molecular weight is 358.394. The purity is usually 95%.
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Scientific Research Applications
Chemical Reactions and Mechanisms
- The study of the reactions of polymethylene-substituted 2-isoxazolines with metal carbonyls provides insight into the N–O and C–C bond cleavage mechanisms, which may have relevance for the synthesis or modification of complex molecules including pyridin-4(1H)-ones (Nitta, Yi, & Kobayashi, 1985).
- Research on the microbial metabolism of pyridine derivatives by Alcaligenes faecalis JQ135 explores the enzymatic degradation pathways, highlighting the importance of hydroxylation processes in environmental degradation or modification of pyridine-based compounds (Qiu et al., 2018).
Synthesis and Applications
- The synthesis of metal-chelator-bearing compounds, including derivatives of 5-benzyloxy-2-(hydroxymethyl)pyran-4-one, for cytotoxicity evaluation against various cancer cell lines, demonstrates the potential of pyridin-4(1H)-one derivatives in medicinal chemistry and cancer research (Chen et al., 2003).
- A study on the synthesis and characterization of zinc nanoparticles using a hetero-bicyclic compound as a reducing and stabilizing agent showcases the application of pyridin-4(1H)-one derivatives in nanomaterials synthesis and possibly in materials science (Pushpanathan & Kumar, 2014).
Structural and Molecular Interactions
- Investigations into the structure and molecular interactions of novel compounds, including those with morpholino groups, provide foundational knowledge for designing molecules with specific physical, chemical, or biological properties (Kaynak, Özbey, & Karalı, 2013).
Properties
IUPAC Name |
2-(hydroxymethyl)-1-(2-morpholin-4-yl-2-oxoethyl)-5-phenylmethoxypyridin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5/c22-13-16-10-17(23)18(26-14-15-4-2-1-3-5-15)11-21(16)12-19(24)20-6-8-25-9-7-20/h1-5,10-11,22H,6-9,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEEQYHYEYPLNJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C=C(C(=O)C=C2CO)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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